1-Bromo-2-phenoxybenzene

Catalog No.
S793725
CAS No.
7025-06-1
M.F
C12H9BrO
M. Wt
249.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-2-phenoxybenzene

CAS Number

7025-06-1

Product Name

1-Bromo-2-phenoxybenzene

IUPAC Name

1-bromo-2-phenoxybenzene

Molecular Formula

C12H9BrO

Molecular Weight

249.1 g/mol

InChI

InChI=1S/C12H9BrO/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9H

InChI Key

RRWFUWRLNIZICP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2Br

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2Br

Solvent and Intermediate:

1-Bromo-2-phenoxybenzene (also known as 2-phenoxybromobenzene) is primarily used as a solvent in scientific research. Its properties, such as high boiling point and ability to dissolve various organic compounds, make it suitable for applications like recrystallizations and extractions [].

Furthermore, 1-Bromo-2-phenoxybenzene serves as an intermediate in the synthesis of more complex molecules. The presence of a bromine atom allows for various chemical transformations, such as substitution reactions, to introduce desired functional groups [].

Research Applications:

While limited, some research explores the potential applications of 1-Bromo-2-phenoxybenzene beyond its role as a solvent and intermediate. These areas include:

  • Liquid Crystals: Studies have investigated the use of 1-Bromo-2-phenoxybenzene in the development of liquid crystals, a state of matter exhibiting properties between liquids and solids and crucial for various technological applications [].
  • Polymers: Research has explored the incorporation of 1-Bromo-2-phenoxybenzene into polymer structures to potentially enhance their properties, such as thermal stability [].

Safety Considerations:

1-Bromo-2-phenoxybenzene is classified as a harmful substance and can cause irritation upon contact with skin, eyes, and respiratory system. It is also considered hazardous to the aquatic environment. Therefore, proper handling and safety precautions are essential when working with this compound [].

1-Bromo-2-phenoxybenzene is an organic compound with the molecular formula C12H9BrOC_{12}H_9BrO and a molecular weight of approximately 249.10 g/mol. It features a bromine atom attached to a phenoxybenzene structure, which consists of a phenyl group bonded to an ether group (phenoxy). This compound is recognized for its role in various

  • Electrophilic Aromatic Substitution: In this reaction, the bromine atom can be replaced by other electrophiles. The presence of the phenoxy group can influence the reactivity and orientation of this substitution.
  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as hydroxide ions, alkoxide ions, or amines, leading to various substituted phenoxybenzenes. This reaction is significant for synthesizing derivatives with different functional groups .

Common Reagents and Conditions

  • For electrophilic aromatic substitution, typical reagents include bromine and iron(III) bromide as a catalyst.
  • For nucleophilic substitution, common nucleophiles include hydroxide ions and amines.

1-Bromo-2-phenoxybenzene exhibits notable biological activity, particularly in its interaction with cytochrome P450 enzymes. These enzymes are crucial for drug metabolism and the detoxification of various substances in the body. The compound has been reported to inhibit several cytochrome P450 enzymes, including CYP1A2, CYP2C19, and CYP2C9, which may lead to altered metabolism of co-administered drugs.

Cellular Effects

The compound influences various cellular processes, including:

  • Modulating cell signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation.
  • Affecting gene expression related to oxidative stress response and detoxification processes.

The synthesis of 1-Bromo-2-phenoxybenzene can be achieved through multiple methods:

  • Bromination of 2-Phenoxybenzene: A common method involves treating 2-phenoxybenzene with bromine in the presence of a catalyst like iron(III) bromide. This reaction is typically conducted under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
  • Industrial Production: In industrial settings, large-scale bromination processes are optimized for high yield and purity using advanced techniques such as continuous flow reactors.

1-Bromo-2-phenoxybenzene finds applications in various fields:

  • Pharmaceuticals: Due to its ability to interact with cytochrome P450 enzymes, it may serve as a precursor or intermediate in drug synthesis.
  • Material Science: It can be used in synthesizing polymers or other materials that require specific aromatic structures.

Studies on 1-Bromo-2-phenoxybenzene have highlighted its interactions with biological molecules. Its inhibition of cytochrome P450 enzymes suggests potential implications for drug interactions and toxicity. Additionally, its ability to modulate signaling pathways indicates possible effects on cellular responses under various conditions .

Several compounds share structural similarities with 1-Bromo-2-phenoxybenzene. Here are some notable examples:

Compound NameCAS NumberUnique Features
1-Bromo-4-phenoxybenzene101-55-3Similar structure but differs in bromination position; also interacts with cytochrome P450 enzymes .
2-Bromo-3-phenyloxybenzene7025-06-xAnother positional isomer that may exhibit different biological activities due to structural variations.
Phenyl ether derivativesVariesGeneral class that includes compounds with varying functional groups affecting their reactivity and applications.

These compounds illustrate the diversity within the phenoxybenzene family while highlighting the unique properties of 1-Bromo-2-phenoxybenzene due to its specific bromination position and interactions.

XLogP3

3.8

UNII

L4V1943Q2T

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant

Irritant

Other CAS

36563-47-0

Wikipedia

2-bromodiphenyl ether

Dates

Modify: 2023-08-15

Explore Compound Types